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Compound of Interest

Compound Name: AV-5080

Cat. No.: B11034536 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of AV-5080, an investigational

neuraminidase inhibitor, and zanamivir, an established antiviral medication for the treatment

and prevention of influenza A and B viruses. This comparison focuses on their mechanism of

action, in vitro efficacy, clinical trial data, and resistance profiles, supported by available

experimental data.

Executive Summary
Zanamivir, marketed as Relenza, has been a valuable tool in managing influenza for decades.

Administered via inhalation, it acts as a potent inhibitor of the viral neuraminidase (NA)

enzyme, crucial for viral replication. AV-5080 is a novel, orally available NA inhibitor currently in

clinical development. Preclinical data suggests that AV-5080 exhibits potent in vitro activity

against a broad range of influenza viruses, including strains resistant to other approved

neuraminidase inhibitors. While direct comparative clinical trial data is not yet available, this

guide synthesizes existing preclinical and clinical findings to offer a comprehensive overview

for the research and drug development community.

Mechanism of Action
Both AV-5080 and zanamivir are neuraminidase inhibitors. They function by blocking the active

site of the neuraminidase enzyme on the surface of the influenza virus.[1][2][3] This inhibition

prevents the cleavage of sialic acid residues from the host cell, which is a critical step for the
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release of newly formed virus particles from infected cells.[2][4] By trapping the viruses within

the host cell, these drugs limit the spread of infection within the respiratory tract.

The key difference in their molecular structure lies in modifications designed to enhance oral

bioavailability and potentially improve efficacy against resistant strains. Zanamivir is a sialic

acid analog. AV-5080 is also a neuraminidase inhibitor with a guanidine moiety that is predicted

to have a compensatory binding effect, which may contribute to its activity against some

zanamivir-resistant strains.

In Vitro Efficacy
Preclinical studies have demonstrated the potent in vitro activity of both AV-5080 and zanamivir

against various influenza A and B virus strains. Notably, AV-5080 has shown enhanced in vitro

efficacy compared to zanamivir in certain contexts, particularly against some resistant strains.

Parameter AV-5080 Zanamivir Reference

Target
Influenza A and B

Neuraminidase

Influenza A and B

Neuraminidase

IC50

(A/Duck/Minnesota/15

25/1981/H5N1)

0.03 nM
3- to 6-fold less potent

than AV-5080

IC50

(A/Perth/265/2009/H1

N1)

0.07 nM
Not directly compared

in this study

Activity against

Oseltamivir-Resistant

Strains

Highly active

Active, but some

cross-resistance

observed

Activity in MDCK cells

(A/Duck/Minnesota/15

25/1981/H5N1)

16-fold higher activity

than zanamivir
-

Activity in MDCK cells

(A/California/07/2009/

H1N1)

20-fold more potent

than zanamivir
-
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Resistance Profiles
The emergence of drug-resistant influenza strains is a significant clinical concern. Both AV-
5080 and zanamivir have been evaluated against viruses with specific amino acid substitutions

in the neuraminidase enzyme that confer resistance to other NAIs.

NA Substitution Effect on AV-5080 Effect on Zanamivir Reference

H274Y (in

A(H1N1)pdm09 and

A(H5N1))

Normal inhibition (NI) Normal inhibition (NI)

E119V (in A(H3N2)) Normal inhibition (NI) Normal inhibition (NI)

E119G (in A(H5N1))
Reduced inhibition

(RI)

Highly reduced

inhibition (HRI)

N294S (in A(H5N1)) No negative effects No negative effects

R292K (in A(H3N2))
Reduced inhibition

(RI)

Reduced inhibition

(RI)

R292K (in A(H7N9))
Highly reduced

inhibition (HRI)

Reduced inhibition

(RI)

NI: Normal Inhibition; RI: Reduced Inhibition; HRI: Highly Reduced Inhibition

Molecular modeling suggests that the resistance profiles and predicted binding modes of AV-
5080 and zanamivir are more similar to each other than to oseltamivir, partly due to the

compensatory binding effect of the guanidine group in AV-5080.

Clinical Trials and Efficacy
Zanamivir has undergone extensive clinical evaluation. In adults, treatment with inhaled

zanamivir has been shown to reduce the duration of influenza symptoms by approximately 0.6

to 1.5 days if initiated within 48 hours of symptom onset. Pooled analyses of clinical trials have

shown a greater benefit in patients with more severe symptoms at the start of treatment and in

those aged over 50 years. However, the clinical benefit in children has been less consistent.
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AV-5080 is currently in Phase 2 and Phase 3 clinical trials to evaluate its efficacy and safety in

patients with uncomplicated influenza. The primary endpoint in these studies is the time to

resolution of influenza symptoms. The results of these trials will be crucial in determining the

clinical utility of AV-5080 and its potential advantages over existing therapies.

Parameter AV-5080 Zanamivir Reference

Development Phase
Phase 2/3 Clinical

Trials
Marketed Drug

Administration Route Oral Inhaled

Bioavailability 4.3% (in dogs)
2% (oral), 4-17%

(inhaled)

Time to Symptom

Alleviation (Adults)
Under investigation

Reduced by 0.6 - 1.5

days

Prophylactic Efficacy Under investigation
Reduces risk of

symptomatic influenza

Experimental Protocols
Neuraminidase Inhibition Assay (Phenotypic Assay)
This assay is fundamental to determining the in vitro efficacy of neuraminidase inhibitors.

Virus Preparation: Influenza A and B viruses, including wild-type and strains with known

resistance mutations, are propagated in Madin-Darby canine kidney (MDCK) cells.

Serial Dilution: The investigational compound (e.g., AV-5080 or zanamivir) is serially diluted

to create a range of concentrations.

Incubation: The diluted compound is mixed with a standardized amount of viral

neuraminidase enzyme and a fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-

acetylneuraminic acid).

Fluorescence Measurement: The mixture is incubated, and the enzymatic reaction (cleavage

of the substrate) produces a fluorescent signal that is measured using a fluorometer.
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IC50 Calculation: The concentration of the inhibitor that reduces the neuraminidase activity

by 50% (IC50) is calculated by plotting the fluorescence intensity against the inhibitor

concentration.

Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)
This assay assesses the ability of a compound to protect cells from the virus-induced cell

death.

Cell Seeding: MDCK cells are seeded in 96-well plates and grown to confluence.

Virus Infection: The cell monolayers are infected with a standardized amount of influenza

virus.

Drug Treatment: Immediately after infection, serial dilutions of the test compound are added

to the wells. Control wells with no drug and no virus are also included.

Incubation: The plates are incubated for 2.5 to 4 days until the maximum cytopathic effect is

observed in the untreated virus control wells.

Cell Viability Staining: The cells are stained with a dye such as neutral red, which is taken up

by viable cells.

Absorbance Measurement: The incorporated dye is extracted, and the absorbance is

measured using a spectrophotometer.

EC50 Calculation: The effective concentration of the drug that protects 50% of the cells from

virus-induced death (EC50) is determined.
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Caption: Mechanism of Action of Neuraminidase Inhibitors.
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Experimental Workflow: Neuraminidase Inhibition Assay
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Caption: Workflow for Neuraminidase Inhibition Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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